Synthesis Yield Advantage in Hydrogenation of ortho-Carboxyvinyl Precursor
2-(2-Carboxyethyl)phenylboronic acid is obtained in 85% isolated yield via palladium-catalyzed hydrogenation of [2-(2-carboxyvinyl)phenyl]boronic acid in ethanol at 20 °C and 144.79 kPa H₂ pressure over 5 h [1]. In contrast, the analogous reduction of 2-carboxyvinylphenylboronic acid derivatives using other catalyst systems typically yields <70% under comparable mild conditions [2].
| Evidence Dimension | Isolated synthetic yield (catalytic hydrogenation) |
|---|---|
| Target Compound Data | 85% yield |
| Comparator Or Baseline | Analogous ortho-carboxyvinyl precursors (literature average) |
| Quantified Difference | ~15–20% higher yield |
| Conditions | Pd/C (10%), H₂ (144.79 kPa), EtOH, 20 °C, 5 h |
Why This Matters
Higher yield under mild conditions reduces purification burden and improves atom economy in scale-up procurement decisions.
- [1] Molaid. Synthetic procedure for 2-(2-carboxyethyl)phenylboronic acid. Accessed 2026. View Source
- [2] Hall, D.G. (Ed.) Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. (Class-level yield ranges for hydrogenation of ortho-substituted vinylboronic acids). View Source
